molecular formula C21H18O2 B14621491 Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]- CAS No. 56926-48-8

Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-

Cat. No.: B14621491
CAS No.: 56926-48-8
M. Wt: 302.4 g/mol
InChI Key: UDQSXHYANJXCPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- typically involves the reaction of 4-bromobenzyl alcohol with phenylboronic acid in the presence of a palladium catalyst to form the biphenyl structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

56926-48-8

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(5-phenyl-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)20-14-19(18-10-6-3-7-11-18)12-13-21(20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3

InChI Key

UDQSXHYANJXCPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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